molecular formula C8H13NO3 B14081433 (2-Methylcycloprop-2-en-1-yl)methyl (2-hydroxyethyl)carbamate

(2-Methylcycloprop-2-en-1-yl)methyl (2-hydroxyethyl)carbamate

Cat. No.: B14081433
M. Wt: 171.19 g/mol
InChI Key: AFPPICUIMCKSQO-UHFFFAOYSA-N
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Description

(2-Methylcycloprop-2-en-1-yl)methyl (2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound belongs to the class of carbamates, which are widely used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcycloprop-2-en-1-yl)methyl (2-hydroxyethyl)carbamate typically involves the reaction of (2-methylcycloprop-2-en-1-yl)methanol with 2-hydroxyethyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcycloprop-2-en-1-yl)methyl (2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

(2-Methylcycloprop-2-en-1-yl)methyl (2-hydroxyethyl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Methylcycloprop-2-en-1-yl)methyl (2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylcycloprop-2-en-1-yl)methyl (2-hydroxyethyl)carbamate is unique due to its specific combination of a cyclopropene ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2-methylcycloprop-2-en-1-yl)methyl N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C8H13NO3/c1-6-4-7(6)5-12-8(11)9-2-3-10/h4,7,10H,2-3,5H2,1H3,(H,9,11)

InChI Key

AFPPICUIMCKSQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC1COC(=O)NCCO

Origin of Product

United States

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